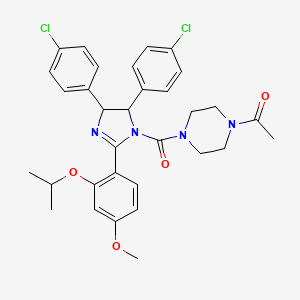
Nutlin 1
Cat. No. B1249434
M. Wt: 609.5 g/mol
InChI Key: IYDMGGPKSVWQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893278B2
Procedure details


To a solution of cis-4,5-bis-(4-chloro-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-1H-imidazole (5.48 g, 12.03 mmol, example 2) in methylene chloride (100 mL) cooled to 0° C. were sequentially added triethylamine (11.8 mL, 84.21 mmol) and phosgene (30.53 mL, 60.15 mmol, 21% solution in toluene). The reaction mixture was stirred at 0° C. under argon for 0.5 h or until thin layer chromatography (silica gel, 100% ethyl acetate) showed no starting material left. The solvent and excess reagents were removed under reduced pressure, and the residue was dried under vacuum for 1 h. The residue was dissolved in methylene chloride (100 mL) then a solution of 1-acetylpiperazine (1.619 g, 12.63 mmol) in methylene chloride (10 mL) was added. The reaction mixture was stirred for 1 h at room temperature (or until no starting material was seen by thin layer chromatography). Saturated sodium bicarbonate solution (10 mL) was added. The product was extracted with methylene chloride (2×50 mL). The organic layers were washed with brine (1×20 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 100% ethyl acetate then with 5% methanol in ethyl acetate gave rac-1-{4-[4,5-bis-(4-chloro-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-1-yl}-ethanone as an orange foam (˜7.2 g). It was recrystallized with methylene chloride and ethyl ether (6.721 g, white solids). Additional amount of rac-1-{4-[4,5-bis-(4-chloro-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-1-yl}-ethanone (201 mg, tan color) was recovered from the mother liquor after purification by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 100% ethyl acetate then 5% methanol in ethyl acetate. Total yield: 6.922 g (94%). HR-MS (ES, m/z) calculated for C32H35N4O4Cl2 [(M+H)+] 609.2030, observed 609.2045.
Name
cis-4,5-bis-(4-chloro-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-1H-imidazole
Quantity
5.48 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]2[C@@H:12]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[NH:11][C:10]([C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:21]=3[O:28][CH:29]([CH3:31])[CH3:30])=[N:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:39](Cl)(Cl)=[O:40].[C:43]([N:46]1[CH2:51][CH2:50][NH:49][CH2:48][CH2:47]1)(=[O:45])[CH3:44].C(=O)(O)[O-].[Na+]>C(Cl)Cl.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH:12]([C:13]3[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=3)[N:11]([C:39]([N:49]3[CH2:50][CH2:51][N:46]([C:43](=[O:45])[CH3:44])[CH2:47][CH2:48]3)=[O:40])[C:10]([C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:21]=3[O:28][CH:29]([CH3:31])[CH3:30])=[N:9]2)=[CH:6][CH:7]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
cis-4,5-bis-(4-chloro-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-1H-imidazole
|
|
Quantity
|
5.48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)[C@@H]1N=C(N[C@@H]1C1=CC=C(C=C1)Cl)C1=C(C=C(C=C1)OC)OC(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
30.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1.619 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 h at room temperature (or until no starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent and excess reagents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried under vacuum for 1 h
|
|
Duration
|
1 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methylene chloride (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with methylene chloride (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine (1×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous sodium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100% ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1N=C(N(C1C1=CC=C(C=C1)Cl)C(=O)N1CCN(CC1)C(C)=O)C1=C(C=C(C=C1)OC)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
